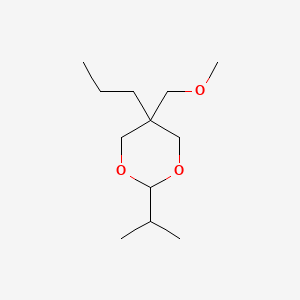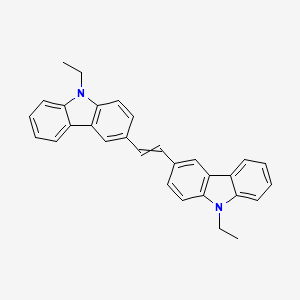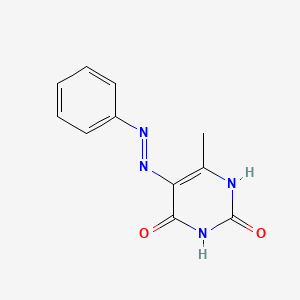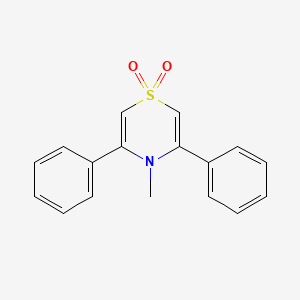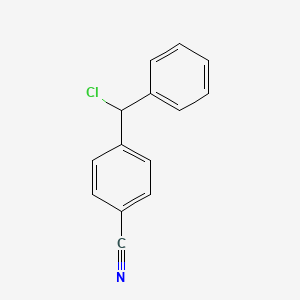![molecular formula C12H17FN2O7S2 B14712315 [(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 22964-41-6](/img/structure/B14712315.png)
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a chemical compound with the molecular formula C11H13FN2O6S2. This compound is characterized by the presence of a fluorine atom, a nitroso group, and a dimethanesulfonate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 3-fluoro-4-nitrosophenylamine with diethanolamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.
Applications De Recherche Scientifique
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity. The nitroso group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate: This compound has a methyl group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
[(4-Formyl-3-methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
22964-41-6 |
|---|---|
Formule moléculaire |
C12H17FN2O7S2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-[3-fluoro-N-(2-methylsulfonyloxyethyl)-4-nitrosoanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C12H17FN2O7S2/c1-23(17,18)21-7-5-15(6-8-22-24(2,19)20)10-3-4-12(14-16)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
NMQOOASDEIDCBE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=C(C=C1)N=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



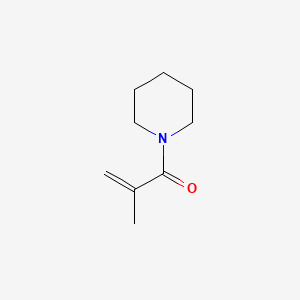
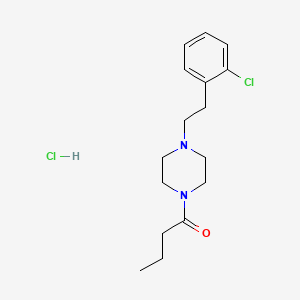
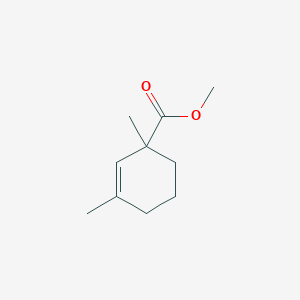



![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
